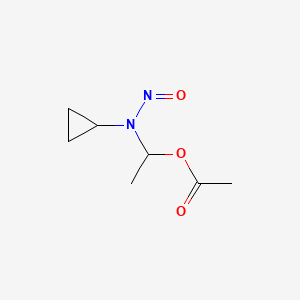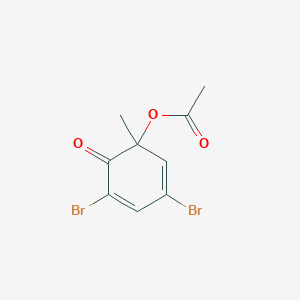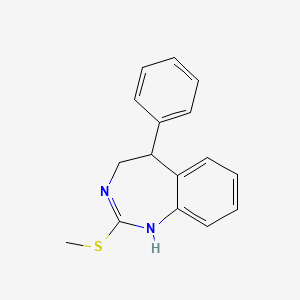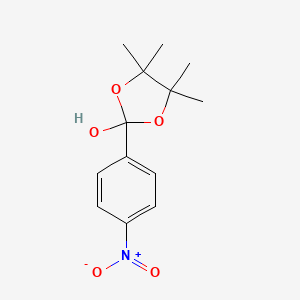
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, a diphenylpyridine core, and a perchlorate counterion, making it a subject of interest in organic chemistry and material science.
准备方法
The synthesis of 1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Diphenyl Groups: The diphenyl groups are typically introduced through a Suzuki coupling reaction, involving the reaction of a boronic acid derivative with a halogenated pyridine.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyridinium compound with perchloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the naphthalene, diphenyl, or pyridine moieties.
科学研究应用
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe for imaging and sensing applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific binding affinities and biological activities.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular components through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for molecular targets, including proteins, nucleic acids, and membranes. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
1-(Naphthalen-1-yl)-2,4-diphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share the naphthalene core but differ in their functional groups and reactivity.
Diphenylpyridine Derivatives: Compounds like 2,4-diphenylpyridine and 2,6-diphenylpyridine have similar pyridine cores but differ in the position and nature of the substituents.
Pyridinium Salts: Compounds like N-methylpyridinium chloride and N-phenylpyridinium bromide share the pyridinium structure but differ in their substituents and counterions.
The uniqueness of this compound lies in its combination of the naphthalene, diphenyl, and pyridinium moieties, which confer distinct chemical and physical properties.
属性
CAS 编号 |
94664-51-4 |
|---|---|
分子式 |
C27H20ClNO4 |
分子量 |
457.9 g/mol |
IUPAC 名称 |
1-naphthalen-1-yl-2,4-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C27H20N.ClHO4/c1-3-10-21(11-4-1)24-18-19-28(27(20-24)23-13-5-2-6-14-23)26-17-9-15-22-12-7-8-16-25(22)26;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
GYWMMKRKDGPZBX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)



![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)


